![molecular formula C14H16N2 B14458243 Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- CAS No. 75790-83-9](/img/structure/B14458243.png)
Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amine group attached to a benzene ring, with additional substituents that include a methyl group and a 4-aminophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- typically involves multi-step organic reactions. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to produce aniline (benzenamine). The aniline is then subjected to further reactions to introduce the 4-aminophenylmethyl and methyl groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- often involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aromatic compounds.
Scientific Research Applications
Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or interfering with essential metabolic processes.
Comparison with Similar Compounds
Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- can be compared with other similar compounds, such as:
Aniline (Benzenamine): A simpler aromatic amine with a single amine group attached to the benzene ring.
4-Aminobenzylamine: Contains an additional amine group on the benzyl substituent.
2-Methylaniline: Similar structure but lacks the 4-aminophenylmethyl group.
The uniqueness of Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl- lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
75790-83-9 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
5-[(4-aminophenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-10-2-3-12(9-14(10)16)8-11-4-6-13(15)7-5-11/h2-7,9H,8,15-16H2,1H3 |
InChI Key |
ZZWIUWXGJRSQIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CC=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


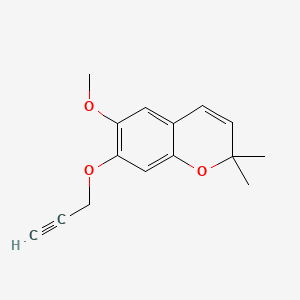
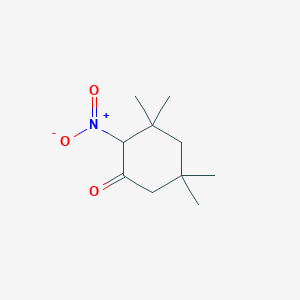
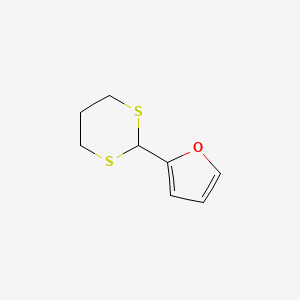
![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)

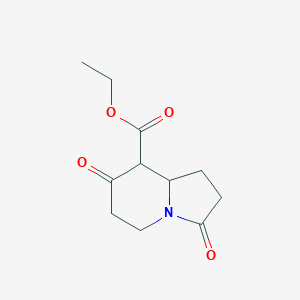
![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)

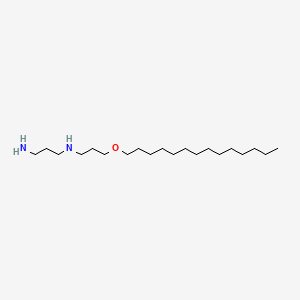

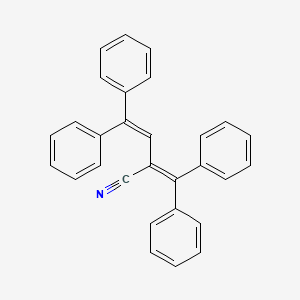
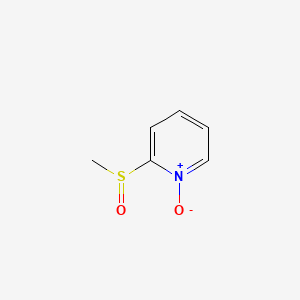
![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)
![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
